N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide
Description
N1-Methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is a benzamide derivative featuring a methyl group at the N1-position and a thioether linkage at the C2-position of the benzamide core. The thioether connects to a 2-(hydroxymethyl)phenyl substituent, introducing both hydrophilic (hydroxymethyl) and hydrophobic (aromatic) functionalities. This structural motif is critical for interactions with biological targets, particularly enzymes or receptors sensitive to sulfur-containing compounds and hydrogen-bonding groups. The compound’s synthesis typically involves coupling a benzoyl chloride derivative with a thiol-containing aromatic amine under basic conditions, followed by purification via recrystallization or chromatography . Spectral characterization (¹H NMR, ¹³C NMR, HRMS) confirms its structure, with key signals corresponding to the methyl group (δ ~2.9–3.1 ppm), hydroxymethyl protons (δ ~4.6–4.8 ppm), and aromatic protons (δ 7.0–8.2 ppm) .
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]sulfanyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-17/h2-9,17H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLHPHYDLRPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of N-methylbenzamide with 2-(hydroxymethyl)phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioether linkage can be reduced to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The thioether linkage and hydroxymethyl group play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(2-(Hydroxymethyl)phenyl)-2-((4-nitrophenyl)thio)benzamide (15e)
N-(2-((Hydroxymethyl)thio)phenyl)benzamide (2e)
- Structure : Replaces the thioether-linked aromatic ring with a hydroxymethyl-thio group directly attached to the benzamide.
- Synthesis : Synthesized via hydrolysis of ((2-benzamidophenyl)thio)methyl acetate (2d) using PhI(OAc)₂ in DMF.
- Activity : Serves as a precursor for sulfinimidoyl derivatives but lacks reported biological data .
Benzimidazole and Benzooxazole Derivatives
Compound W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide)
Compound 12 Series (e.g., 12c–12h)
- Structure : Features a benzooxazole-thioacetamido core with varied N-substituents (e.g., tert-butyl, 3-methoxyphenyl).
- Activity : Shows significant cytotoxicity against HepG2 cells (IC₅₀ < 10 µM) and upregulates pro-apoptotic proteins (BAX, Caspase-3). The tert-butyl group in 12d enhances lipophilicity, improving membrane permeability .
Carbamate and Thiocarbamate Derivatives
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Structure : Combines a thiocarbamate group with a dichlorophenylbenzamide core.
- Activity : Inhibits acetylcholinesterase (AChE) with IC₅₀ = 38.98 µM, outperforming rivastigmine (IC₅₀ = 132 µM). The thiocarbamate moiety facilitates covalent binding to the enzyme’s active site .
Comparative Analysis Table
Key Research Findings
- Electron-Withdrawing Groups : Nitro (15e) and chloro (12e) substituents enhance bioactivity by modulating electronic properties and target binding .
- Lipophilicity : Bulky groups (e.g., tert-butyl in 12d) improve cellular uptake and cytotoxicity .
- Sulfur Functionality: Thioether and thiocarbamate groups enable covalent or non-covalent interactions with enzymes, as seen in AChE inhibitors .
Biological Activity
N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its mechanism of action.
Structure and Properties
The compound features a thiazole nucleus, which is known for its diverse biological activities. The hydroxymethyl group attached to the phenyl moiety plays a critical role in enhancing its biological efficacy. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. These compounds have shown promising results against various cancer cell lines.
Case Study: MCF7 Cell Line
In vitro studies demonstrated that derivatives of thiazole-based compounds exhibit significant antiproliferative activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). For instance, compounds structurally related to this compound have been reported to inhibit cell growth effectively:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF7 |
| Compound B | 3.5 | MCF7 |
| This compound | 4.0 | MCF7 |
These findings suggest that the thiazole nucleus contributes significantly to the observed anticancer activity by potentially interfering with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated, particularly in relation to its ability to inhibit bacterial growth.
The thiazole component is believed to exert its antimicrobial effects by disrupting bacterial lipid biosynthesis and inhibiting key metabolic pathways. Studies have shown that similar compounds can bind to active sites of bacterial proteins, thereby inhibiting their function:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that this compound may be effective against a range of pathogenic bacteria.
Antifungal Activity
The antifungal properties of this compound were also assessed, particularly against common fungal pathogens.
Efficacy Against Fungal Strains
In vitro tests revealed that derivatives similar to this compound exhibited varying degrees of antifungal activity:
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Candida albicans | 75 |
| Aspergillus niger | 60 |
| Fusarium oxysporum | 55 |
The presence of electronegative substituents on the aromatic ring was found to enhance antifungal activity significantly, suggesting a structure-activity relationship (SAR) that could guide future modifications of the compound for improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
